molecular formula C13H8ClFO2 B6340803 4-Chloro-3-(3-fluorophenyl)benzoic acid CAS No. 1214362-49-8

4-Chloro-3-(3-fluorophenyl)benzoic acid

Cat. No.: B6340803
CAS No.: 1214362-49-8
M. Wt: 250.65 g/mol
InChI Key: GPZRLIVSNKKXKA-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine substituent at the 4-position and a 3-fluorophenyl group at the 3-position of the benzene ring. Its molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 250.65 g/mol (based on analogous compounds in ). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of small-molecule drugs targeting receptors or enzymes where halogenated aromatic moieties enhance binding affinity or metabolic stability.

Properties

IUPAC Name

4-chloro-3-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZRLIVSNKKXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673463
Record name 6-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-49-8
Record name 6-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-chlorobenzoic acid can be coupled with 3-fluorophenylboronic acid under the following conditions:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, such as carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol at reflux temperature.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed

    Substitution: 4-Methoxy-3-(3-fluorophenyl)benzoic acid

    Reduction: 4-Chloro-3-(3-fluorophenyl)benzyl alcohol

    Oxidation: this compound derivatives

Scientific Research Applications

4-Chloro-3-(3-fluorophenyl)benzoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the structure of the compound and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

(a) 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzoic acid (CAS 893637-96-2)
  • Molecular Formula : C₁₄H₈ClF₃O₂
  • Molecular Weight : 300.6 g/mol
  • Key Differences :
    • The 3-fluorophenyl group in the target compound is replaced with a 3-trifluoromethylphenyl group.
    • The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, increasing the acidity of the benzoic acid (pKa ~1.5–2.0) compared to the less electron-withdrawing 3-fluorophenyl group (pKa ~2.5–3.0).
    • The bulkier –CF₃ group may reduce solubility in polar solvents but enhance lipophilicity, affecting membrane permeability in biological systems.
(b) 4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS 195457-73-9)
  • Molecular Formula : C₁₃H₈ClFO₂
  • Molecular Weight : 250.65 g/mol
  • Key Differences: Substituent positions differ: 4-chloro and 4-fluoro on the phenyl ring vs. 4-chloro and 3-fluoro in the target compound.
(c) 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3)
  • Molecular Formula : C₇H₄Cl₂O₄S
  • Molecular Weight : 255.08 g/mol
  • Key Differences :
    • The 3-fluorophenyl group is replaced with a chlorosulfonyl (–SO₂Cl) group.

      –SO₂Cl is highly reactive, enabling use as a sulfonamide precursor, whereas the 3-fluorophenyl group offers stability and bioisosteric properties.

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa (Estimated) LogP (Predicted)
4-Chloro-3-(3-fluorophenyl)benzoic acid 250.65 ~2.8 3.2
4-(4-Chloro-3-(trifluoromethyl)phenyl)benzoic acid 300.6 ~2.0 4.1
4-(3-Chloro-4-fluorophenyl)benzoic acid 250.65 ~2.9 3.0
4-Chloro-3-(chlorosulfonyl)benzoic acid 255.08 ~1.2 1.8

Notes:

  • LogP (lipophilicity) increases with electron-withdrawing groups (e.g., –CF₃) due to reduced hydrogen bonding.
  • pKa values correlate with substituent electron-withdrawing strength.

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